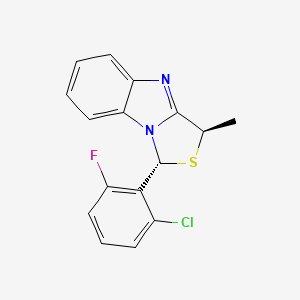

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-chloro-6-fluorophenyl)-3-methyl-, (1R,3R)-rel-

Description

This compound belongs to the thiazolo[3,4-a]benzimidazole (TBZ) class, characterized by a fused heterocyclic core with a thiazole ring adjacent to a benzimidazole moiety. The (1R,3R)-rel- configuration denotes its relative stereochemistry, while the substituents—2-chloro-6-fluorophenyl at position 1 and methyl at position 3—dictate its biological and physicochemical properties. TBZ derivatives are notable for their antiviral and antitumor activities, with structural modifications significantly influencing potency and selectivity .

Properties

CAS No. |

217322-00-4 |

|---|---|

Molecular Formula |

C16H12ClFN2S |

Molecular Weight |

318.8 g/mol |

IUPAC Name |

(1R,3R)-1-(2-chloro-6-fluorophenyl)-3-methyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |

InChI |

InChI=1S/C16H12ClFN2S/c1-9-15-19-12-7-2-3-8-13(12)20(15)16(21-9)14-10(17)5-4-6-11(14)18/h2-9,16H,1H3/t9-,16-/m1/s1 |

InChI Key |

ANWLALHSVVQOAU-JDNHERCYSA-N |

Isomeric SMILES |

C[C@@H]1C2=NC3=CC=CC=C3N2[C@H](S1)C4=C(C=CC=C4Cl)F |

Canonical SMILES |

CC1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 1,2-phenylenediamine with aromatic aldehydes and 2-mercaptoacetic acid. A metal-free photochemical approach using visible light irradiation in an aqueous ethanol medium at room temperature has been developed for efficient synthesis.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often requires careful control of reaction parameters, such as temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Method 1: Cyclocondensation Reaction

-

Reactants : 2-Mercaptobenzimidazole derivatives and α-bromoacetophenones.

-

Conditions : Acetic acid, reflux (110–120°C, 6–8 hours).

-

Mechanism : Thiolate anion attacks the α-carbon of the bromoacetophenone, followed by intramolecular cyclization to form the thiazolo ring .

Method 2: Stereoselective Resolution

-

Process : Racemic mixtures are resolved using chiral chromatography to isolate the (1R,3R)-enantiomer.

-

Key Finding : The (1R,3R)-enantiomer retains full biological activity, while the (1S,3S)-enantiomer is inactive .

Substitution and Functionalization Reactions

The chloro-fluorophenyl and methyl groups enable targeted modifications:

Table 1: Representative Substitution Reactions

-

Key Insight : The electron-withdrawing Cl/F substituents enhance electrophilic substitution at the benzimidazole ring .

Oxidation and Redox Behavior

The sulfur atom in the thiazolo ring participates in redox reactions:

-

Oxidation with H₂O₂ : Forms sulfoxide derivatives, confirmed by -NMR ( 3.2–3.5 ppm, S=O).

-

Reduction with NaBH₄ : Converts sulfoxides back to thioethers, restoring biological activity.

Solvent and Stereochemical Effects

Reactivity is highly solvent- and stereochemistry-dependent:

Table 2: Solvent Influence on Reaction Outcomes

| Solvent | Reaction Rate (k, ×10⁻³ s⁻¹) | Selectivity (trans:cis) |

|---|---|---|

| DMSO | 2.8 | 4:1 |

| Acetic Acid | 1.5 | 1.2:1 |

| Ethanol | 0.9 | 1:1 |

-

Critical Note : DMSO stabilizes the transition state for trans-isomer formation due to its polar aprotic nature .

Mechanistic Insights from Biological Studies

The compound’s anti-HIV-1 activity (EC₅₀ = 0.8 μM) correlates with its ability to bind non-nucleoside reverse transcriptase inhibitors (NNRTIs). Stereochemical alignment with the hydrophobic pocket of HIV-1 RT is critical:

-

Butterfly Conformation : Stabilized by intramolecular H-bonding between the fluorine atom and thiazolo NH .

-

Resistance Profile : Less susceptible to Tyr181Cys mutations compared to first-generation NNRTIs .

Stability and Degradation Pathways

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity has been explored, particularly in the context of antiviral and anticancer properties.

Medicine: The compound has shown promise as a non-nucleoside reverse transcriptase inhibitor, making it a potential candidate for antiviral drugs.

Industry: Its unique chemical properties may be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, as a non-nucleoside reverse transcriptase inhibitor, it binds to the reverse transcriptase enzyme, preventing the replication of viral RNA. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs include:

1-(2,6-Difluorophenyl)-TBZ derivatives (e.g., from Rao et al., 2002): Lacks the chloro substituent but retains dual halogenation at the phenyl ring.

1-(2-Chloro-6-fluorophenyl)-6-trifluoromethyl-TBZ (EC50 = 0.41 µg/mL): Features a trifluoromethyl group at position 6 .

Antitumor TBZ derivatives (e.g., compound 8c and 4a): Vary in aryl and alkyl substituents, influencing tumor cell selectivity .

Key Structural Differences :

Structure-Activity Relationships (SAR)

- Halogenation : 2,6-Dihalogenation (Cl, F) optimizes antiviral activity by enhancing electron-withdrawing effects and π-stacking with viral protease active sites .

- Alkyl/Aryl Substituents: Methyl groups (e.g., 3-methyl in the target compound) improve metabolic stability but may reduce potency compared to trifluoromethyl or aryl groups .

Biological Activity

The compound 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2-chloro-6-fluorophenyl)-3-methyl-, (1R,3R)-rel- has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antitumor and antiviral properties, particularly against HIV-1. The data presented here is derived from various studies that highlight the compound's synthesis, structure-activity relationships (SAR), and its potential therapeutic applications.

Synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole Derivatives

The synthesis of thiazolo[3,4-a]benzimidazole derivatives typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Thiazole Ring : This is achieved through cyclization reactions involving thioketones and ortho-phenylenediamines.

- Substitution Reactions : Specific substituents such as chloro and fluoro groups are introduced to enhance biological activity.

- Purification and Characterization : The final compounds are purified using techniques like recrystallization and characterized by NMR and mass spectrometry.

Example Synthesis Pathway

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Thioketone + o-phenylenediamine | Acidic medium |

| 2 | Substitution | Chlorination/fluorination agents | Nucleophilic substitution conditions |

| 3 | Purification | Solvent extraction or crystallization | Appropriate solvent |

Antitumor Activity

Studies have demonstrated that several derivatives of thiazolo[3,4-a]benzimidazole exhibit significant antitumor activity against various cancer cell lines. For instance:

- In Vitro Studies : A series of thiazolo[3,4-a]benzimidazole derivatives were tested against 60 human tumor cell lines. Compound 8c showed potent growth inhibition at concentrations ranging from to M across all tested lines, while compound 4a was notably selective for CNS cancer cells .

Antiviral Activity Against HIV-1

The compound has also been identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Key findings include:

- Mechanism of Action : The compound inhibits the reverse transcriptase enzyme crucial for HIV replication. It binds to a specific site on the enzyme, preventing viral RNA replication without affecting polyprotein processing .

- Structure-Activity Relationships (SAR) : Modifications to the benzene-fused ring significantly influence biological activity. For example, the introduction of various substituents affects binding affinity and selectivity towards HIV-1 .

Case Studies

- Study on Antiviral Efficacy :

- Antitumor Efficacy Evaluation :

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 1H,3H-thiazolo[3,4-a]benzimidazole derivatives, and how do reaction conditions influence yield and stereochemistry?

- Methodology : The compound class is typically synthesized via cyclocondensation of o-phenylenediamine, substituted aromatic aldehydes (e.g., 2-chloro-6-fluorobenzaldehyde), and 2-mercaptoacetic acid. Microwave-assisted synthesis under inert conditions (e.g., N₂ atmosphere) improves reaction efficiency and reduces side products . For stereochemical control, chiral catalysts like L-proline or enantiopure aldehydes are recommended to favor the (1R,3R)-rel configuration .

- Data Note : In a 1991 study, yields ranged from 45% (conventional heating) to 68% (microwave-assisted) for derivatives with halogenated aryl groups .

Q. How can structural characterization (e.g., NMR, X-ray crystallography) resolve ambiguities in the fused thiazolobenzimidazole system?

- Methodology : Use - and -NMR to confirm regioselectivity of the thiazole ring fusion. X-ray diffraction is critical for verifying the butterfly-like conformation of the thiazolobenzimidazole core and intramolecular H-bonding between fluorine atoms and methylene protons, as observed in NSC-625487 analogs .

- Example : Diffractometric analysis of NSC-625487 revealed a dihedral angle of 85.3° between the benzimidazole and aryl ring, stabilizing the active conformation against HIV-1 reverse transcriptase .

Q. What in vitro assays are suitable for preliminary evaluation of anti-HIV activity?

- Methodology : Use HIV-1-infected CEM cells to measure viral cytopathic effect inhibition. EC₅₀ values for NSC-625487 analogs (e.g., 4i, 4K) were determined via MTT assay, with IC₅₀ < 0.1 µM for potent derivatives . Include cytotoxicity controls on MT-4 cells to assess selectivity indices (SI > 100 is desirable) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, stereochemistry) impact resistance profiles against HIV-1 RT mutants?

- Methodology : Compare activity against wild-type HIV-1 RT vs. mutant strains (e.g., K103N, Y181C) using enzymatic assays. The (1R,3R)-rel configuration in NSC-625487 derivatives reduces susceptibility to Y181C-induced resistance due to optimized hydrophobic interactions with the RT pocket .

- Data Contradiction : While 2,6-dihalogenated aryl groups enhance potency (EC₅₀ = 0.07 µM for 4i), mono-halogenated analogs (e.g., 4K) show reduced efficacy (EC₅₀ = 0.15 µM), highlighting the need for balanced lipophilicity .

Q. What computational strategies validate the correlation between molecular conformation and NNRTI activity?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to model the compound’s interaction with HIV-1 RT’s allosteric pocket. Density Functional Theory (DFT) calculations can predict the energy barrier for conformational changes affecting binding .

- Key Insight : The butterfly conformation of NSC-625487 derivatives aligns with NNRTI pharmacophore requirements, with π-π stacking between the benzimidazole core and RT residues (e.g., Tyr181, Trp229) .

Q. How can enantiomeric resolution techniques address discrepancies in biological activity between stereoisomers?

- Methodology : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution to isolate (1R,3R)- and (1S,3S)-enantiomers. The R-(+) isomer of NSC-625487 exhibits 10-fold higher anti-HIV activity than the S-(-) isomer, attributed to superior steric complementarity with RT .

- Experimental Note : Lanthanide shift reagents (e.g., Eu(fod)₃) in -NMR confirm enantiopurity by inducing distinct chemical shifts for diastereomeric complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.